3-Pyridinemethanol and salicylic acid
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Overview
Description
3-Pyridinemethanol: is an aromatic primary alcohol with the chemical formula C₆H₇NO. It is a key moiety in many bio-active and industrially important compounds . Salicylic acid It is widely used in organic synthesis and functions as a plant hormone .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photoelectrocatalytic Oxidation: This method involves the partial oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 using nanotube structured TiO₂ on a Ti plate as a photoanode.
Reduction of Methyl Isonicotinate: Sodium borohydride and lithium chloride form a reductive mixture in tetrahydrofuran, followed by the addition of methyl isonicotinate, heating, and quenching with an acid solution.
Industrial Production Methods: The industrial production methods for 3-pyridinemethanol are not widely documented, but the above synthetic routes are commonly used in laboratory settings.
Synthetic Routes and Reaction Conditions:
From Phenol: Phenol reacts with sodium hydroxide to form sodium phenoxide, which undergoes carboxylation with carbon dioxide to form sodium salicylate.
From Methyl Salicylate: Methyl salicylate reacts with sodium hydroxide to form disodium salicylate, which is then treated with sulfuric acid to yield salicylic acid.
Industrial Production Methods: Salicylic acid is produced industrially by treating dry sodium phenoxide with carbon dioxide, followed by acid treatment .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Catalytic amounts of hydrobromic acid, TiO₂ nanotubes.
Reduction: Sodium borohydride, lithium chloride.
Major Products:
Oxidation: Nicotinic acid.
Reduction: 3-Pyridinemethanal.
Types of Reactions:
Esterification: Reacts with methanol in the presence of an acid catalyst to form methyl salicylate.
Neutralization: Reacts with bases to form salts called salicylates.
Common Reagents and Conditions:
Esterification: Methanol, sulfuric acid.
Neutralization: Various bases.
Major Products:
Esterification: Methyl salicylate.
Neutralization: Salicylates.
Scientific Research Applications
3-Pyridinemethanol
Chemistry: Used as a synthetic intermediate in the preparation of histone deacetylase inhibitors . Biology: Functions as a vasodilator agent and antilipemic drug . Medicine: Investigated for its potential use in antineoplastic treatments . Industry: Key moiety in bio-active compounds .
Salicylic Acid
Chemistry: Widely used in organic synthesis . Biology: Functions as a plant hormone involved in plant immunity . Medicine: Used in the preparation of aspirin and other pharmaceutical products . Industry: Used in the manufacture of dyes and as a preservative .
Mechanism of Action
3-Pyridinemethanol
The mechanism of action involves its conversion to active metabolites such as nicotinic acid, which exerts various biological effects .
Salicylic Acid
Salicylic acid functions by inhibiting the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory prostaglandins . It also acts as a signaling molecule in plants, regulating various stress responses .
Comparison with Similar Compounds
- 2-Pyridinemethanol
- 4-Pyridinemethanol
- 3-Hydroxypyridine
Uniqueness: 3-Pyridinemethanol is unique due to its specific position of the hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
53988-72-0 |
---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H6O3.C6H7NO/c8-6-4-2-1-3-5(6)7(9)10;8-5-6-2-1-3-7-4-6/h1-4,8H,(H,9,10);1-4,8H,5H2 |
InChI Key |
LRCLOZQKAWWNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CN=C1)CO |
Origin of Product |
United States |
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